molecular formula C15H11NO B7760631 3-Benzylideneindolin-2-one CAS No. 23782-37-8

3-Benzylideneindolin-2-one

Cat. No. B7760631
CAS RN: 23782-37-8
M. Wt: 221.25 g/mol
InChI Key: SXJAAQOVTDUZPS-RAXLEYEMSA-N
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Description

3-Benzylideneindolin-2-one is a functionalized compound that plays a significant role in organic chemistry . It is embedded in many naturally occurring compounds and has wide applications in molecular motors, energy harvesting dyes, pharmaceutical chemistry (sunitinib, tenidap), protein kinase inhibitors, pesticides, flavors, and the fragrance industry .


Synthesis Analysis

Numerous protocols have been developed for the synthesis of novel indolin-2-ones . For instance, palladium (Pd)-catalysed intramolecular hydroarylation of N-arylpropiolamides, Knoevenagel condensation of oxindole and aldehyde, two-step protocols such as Ni-catalyzed CO2 insertion followed by coupling reaction, Pd-catalysed C–H functionalization/intramolecular alkenylation, Pd(0)/monophosphine-promoted ring–forming reaction of 2-(alkynyl)aryl isocyanates with organoboron compound, and others .


Molecular Structure Analysis

The molecular structure of 3-Benzylideneindolin-2-one has been studied using X-ray crystallography . The compound crystallized in the monoclinic system with space group P 2 1 / n .


Chemical Reactions Analysis

The E–Z isomeric motion of the functionalized 3-benzylidene-indolin-2-ones can be controlled under various solvents, temperature, light sources, and most importantly effective enhancement of light irradiance in microfluidic photoreactor conditions .

Scientific Research Applications

  • Molecular Structure Investigation : The molecular structure and tautomerism aspects of (E)-3-benzylideneindolin-2-one were investigated, highlighting its crystallization in the monoclinic system and the existence of keto form T0 in various phases. The study's findings shed light on the compound's reactivity and intermolecular interactions (Barakat et al., 2015).

  • Synthesis of Derivatives : Research has been conducted on the facile synthesis of derivatives like 3-benzylideneindoline-2-thiones and their unexpected dimerisation in solution, providing insights into their structural and mechanistic aspects (Thompson et al., 1993).

  • Palladium-Catalyzed Synthesis : A palladium-catalyzed synthesis method was developed using formic acid as a CO source, enabling the creation of various 2-benzylideneindolin-3-ones. This method demonstrated exceptional functional group tolerance, contributing to the compound's synthetic accessibility (Li et al., 2017).

  • Synthesis of N-Benzyl Matemone : A study described the synthesis of 2-alkoxyindolin-3-one and its application in the short-step synthesis of N-benzyl matemone, demonstrating the compound's utility in complex organic synthesis (Shimizu et al., 2019).

  • Antiproliferative Agents Design : A series of 3-benzylideneindolin-2-one compounds were designed and synthesized as potential multitarget agents against colon cancer, demonstrating significant growth inhibition in various cancer cell lines. These compounds showed promising activity as tubulin, CK1, and EGFR inhibitors (Fareed et al., 2021).

  • Synthesis of Highly Substituted Derivatives : A novel synthesis method for highly substituted 3-arylideneindolin-2-ones was described, highlighting the flexibility of modification at specific positions and its relevance in drug development (Ong et al., 2017).

  • Induction of NAD(P)H-Quinone Oxidoreductase 1 : Functionalized 3-benzylidene-indolin-2-ones were investigated as inducers of NQO1 with antiproliferative activity, indicating their potential in chemoprevention and targeting of neoplastic cells (Zhang & Go, 2009).

Safety and Hazards

The safety data sheet for 3-Benzylideneindolin-2-one suggests that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

The future directions for 3-Benzylideneindolin-2-one could involve further exploration of its applications in various fields, as well as the development of greener and cleaner synthesis methods . The E/Z stereo-isomerization of alkenes has been well established using various methods in the presence of light stimuli, cations, halogens or elemental selenium, palladium-hydride catalyst, cobalt-catalyst, Ir-catalyst, organo-catalysts . Among these, light-induced photostationary E/Z stereoisomerization is very attractive, due to its close proximity towards the natural process .

properties

IUPAC Name

(3Z)-3-benzylidene-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJAAQOVTDUZPS-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylideneindolin-2-one

CAS RN

3359-49-7, 23782-37-8
Record name NSC405961
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC134079
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC210734
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210734
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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